2-Methylpropylboronic Acid: A Technical Guide for Researchers
2-Methylpropylboronic Acid: A Technical Guide for Researchers
An in-depth examination of the chemical properties, synthesis, and applications of 2-Methylpropylboronic acid (Isobutylboronic acid), with a focus on its role in synthetic chemistry and potential applications in life sciences.
For Researchers, Scientists, and Drug Development Professionals.
Core Chemical Identifiers and Properties
2-Methylpropylboronic acid, also known as isobutylboronic acid, is an organoboron compound widely utilized in organic synthesis. Its fundamental chemical identifiers and physical properties are summarized below.
| Identifier | Value |
| CAS Number | 84110-40-7[1][2][3][4] |
| Molecular Formula | C4H11BO2[1][2][3][4] |
| Synonyms | Isobutaneboronic acid, Isobutylboronic acid |
A comprehensive summary of its key physicochemical properties is provided in the table below, offering a valuable resource for experimental design and execution.
| Property | Value |
| Molecular Weight | 101.94 g/mol [1][3] |
| Appearance | White to off-white solid/crystal |
| Melting Point | 108-111 °C[2] |
| Boiling Point | 180.0 ± 23.0 °C (Predicted)[2] |
| Density | 0.910 ± 0.06 g/cm³ (Predicted)[2] |
| Solubility | Soluble in many organic solvents. |
Pivotal Role in Suzuki-Miyaura Cross-Coupling Reactions
A cornerstone of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction facilitates the formation of carbon-carbon bonds. 2-Methylpropylboronic acid serves as a key reactant in these palladium-catalyzed reactions, enabling the introduction of an isobutyl group into a variety of molecular scaffolds. This capability is of particular importance in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst. The key steps include oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: Synthesis of 4-Isobutylisoquinoline
A notable application of 2-Methylpropylboronic acid is in the synthesis of 4-isobutylisoquinoline from 4-bromoisoquinoline (B23445) via a Suzuki-Miyaura coupling reaction. The following is a representative experimental protocol based on established methodologies for similar couplings.
Materials:
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4-Bromoisoquinoline
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2-Methylpropylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Solvent (e.g., 1,4-Dioxane (B91453)/Water, Toluene, DMF)
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Inert gas (Argon or Nitrogen)
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Standard glassware for organic synthesis
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Magnetic stirrer and heating mantle
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Reagents for workup and purification (e.g., ethyl acetate (B1210297), brine, sodium sulfate, silica (B1680970) gel)
Procedure:
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Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add 4-bromoisoquinoline (1.0 eq.), 2-Methylpropylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
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Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a mixture of 1,4-dioxane and water). Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. Following degassing, add the palladium catalyst (e.g., 2-5 mol%).
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-isobutylisoquinoline.
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Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Proteomics: A Broader Perspective
While 2-Methylpropylboronic acid itself does not have widespread, direct applications in proteomics, the boronic acid functional group is of significant interest in this field. Boronic acids can form reversible covalent bonds with the cis-diol groups present in the glycan moieties of glycoproteins.[1][2][4][5] This property is exploited for the selective enrichment of glycoproteins from complex biological samples, a crucial step in glycoproteomics studies.[1][2][4][5]
The general workflow for boronic acid-based glycoprotein (B1211001) enrichment involves:
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Binding: The complex protein mixture is incubated with a solid support functionalized with boronic acids. Under appropriate pH conditions, the glycoproteins bind to the support.
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Washing: Non-glycoproteins are washed away.
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Elution: The captured glycoproteins are eluted by changing the pH or by using a competing diol-containing molecule.
This enrichment strategy allows for the subsequent identification and quantification of glycoproteins using mass spectrometry-based proteomics techniques. Boronic acid derivatives are also being explored as chemical probes for the site-selective labeling of proteins.[3][6]
References
- 1. A Boronic Acid-Based Enrichment for Site-Specific Identification of the N-glycoproteome Using MS-Based Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
